An In-depth Technical Guide to Cyclopentyl-(2,3-dimethoxy-benzyl)-amine: Synthesis, Characterization, and Properties
An In-depth Technical Guide to Cyclopentyl-(2,3-dimethoxy-benzyl)-amine: Synthesis, Characterization, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyl-(2,3-dimethoxy-benzyl)-amine is a secondary amine of interest in medicinal chemistry and drug discovery. Its structure, combining a flexible cyclopentyl moiety with a substituted benzyl group, presents a scaffold with potential for diverse biological activities. The 2,3-dimethoxy substitution pattern on the aromatic ring can significantly influence the molecule's electronic properties, conformation, and interactions with biological targets. This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthetic protocol, and methods for the characterization of this compound, offering valuable insights for researchers working with this and related molecules.
Physicochemical Properties
| Property | Estimated Value | Rationale and Comparative Data |
| Molecular Formula | C₁₄H₂₁NO₂ | Based on the chemical structure. |
| Molecular Weight | 235.32 g/mol | Calculated from the molecular formula. For comparison, the non-methoxylated analogue, N-benzylcyclopentanamine, has a molecular weight of 175.27 g/mol .[1] |
| Appearance | Colorless to pale yellow oil or low-melting solid | Benzylamine and cyclopentylamine are colorless liquids.[2][3] The introduction of the aromatic ring and methoxy groups may increase the melting point. |
| Boiling Point | > 200 °C (at atmospheric pressure) | Secondary amines with similar molecular weights have boiling points in this range. Benzylamine boils at 185 °C.[3] The additional mass and polarity from the methoxy groups would be expected to increase the boiling point. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate). Limited solubility in water. | The amine group can act as a hydrogen bond acceptor, and the methoxy groups can also participate in hydrogen bonding, affording some water solubility. However, the dominant hydrocarbon structure suggests greater solubility in organic solvents. Benzylamine is soluble in water.[3] The hydrochloride salt would exhibit significantly higher water solubility. |
| pKa (of the conjugate acid) | 9.5 - 10.5 | The pKa of the conjugate acid of cyclopentylamine is 10.65.[2] The electron-withdrawing inductive effect of the benzyl group would slightly decrease the basicity of the amine compared to a simple alkylamine. The methoxy groups on the aromatic ring are electron-donating by resonance, which could slightly increase the basicity compared to unsubstituted benzylamine (pKa of conjugate acid is 9.33).[3] |
Synthesis of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine
The most direct and widely applicable method for the synthesis of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine is through the reductive amination of 2,3-dimethoxybenzaldehyde with cyclopentylamine. This two-step, one-pot reaction involves the initial formation of an imine, which is then reduced in situ to the desired secondary amine.
Caption: Reductive amination workflow for the synthesis of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine.
Experimental Protocol: Reductive Amination
Materials:
-
2,3-Dimethoxybenzaldehyde
-
Cyclopentylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,3-dimethoxybenzaldehyde (1.0 eq). Dissolve the aldehyde in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Addition: Add cyclopentylamine (1.0-1.2 eq) to the solution. If desired, a catalytic amount of glacial acetic acid (e.g., 0.1 eq) can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: In a separate flask, prepare a slurry of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) is a mild and effective choice for this reaction. Add the reducing agent portion-wise to the reaction mixture over 15-20 minutes, monitoring for any temperature increase.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed. This typically takes 2-24 hours.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure Cyclopentyl-(2,3-dimethoxy-benzyl)-amine.
Chemical Reactivity and Stability
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Basicity and Salt Formation: As a secondary amine, this compound is basic and will react with acids to form the corresponding ammonium salts (e.g., hydrochloride or hydrobromide salts). These salts are typically crystalline solids with increased water solubility.
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the molecule nucleophilic. It can react with electrophiles such as alkyl halides and acyl chlorides.
-
Oxidation: Secondary amines can be susceptible to oxidation. Strong oxidizing agents can lead to a variety of products. Care should be taken to avoid prolonged exposure to air and strong oxidants.
-
Stability: The compound is expected to be stable under standard laboratory conditions. However, like many amines, it may be sensitive to light and air over long-term storage. Storing under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place is recommended.
Spectroscopic Characterization
The identity and purity of the synthesized Cyclopentyl-(2,3-dimethoxy-benzyl)-amine can be confirmed using standard spectroscopic techniques.
¹H NMR Spectroscopy (Predicted Chemical Shifts)
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Aromatic Protons (Ar-H): ~6.8-7.2 ppm (multiplets, 3H). The exact shifts will be influenced by the 2,3-dimethoxy substitution pattern.
-
Methoxy Protons (-OCH₃): ~3.8-3.9 ppm (two singlets, 6H total, 3H each).
-
Benzylic Protons (-CH₂-Ar): ~3.7-3.8 ppm (singlet or closely spaced doublet, 2H).
-
Amine Proton (-NH-): A broad singlet that can appear over a wide range (~1.0-3.0 ppm) and is exchangeable with D₂O.
-
Cyclopentyl Proton (-CH-N): ~2.8-3.2 ppm (multiplet, 1H).
-
Cyclopentyl Protons (-CH₂-): ~1.2-1.9 ppm (multiplets, 8H).[4]
¹³C NMR Spectroscopy (Predicted Chemical Shifts)
-
Aromatic Carbons (Ar-C): ~110-155 ppm. The carbons bearing the methoxy groups will be downfield.
-
Methoxy Carbons (-OCH₃): ~55-60 ppm.
-
Benzylic Carbon (-CH₂-Ar): ~50-55 ppm.
-
Cyclopentyl Carbon (-CH-N): ~58-63 ppm.
-
Cyclopentyl Carbons (-CH₂-): ~23-35 ppm.[4]
Infrared (IR) Spectroscopy
-
N-H Stretch: A weak to medium, sharp absorption band around 3300-3350 cm⁻¹ is characteristic of a secondary amine.[5]
-
C-H Stretch (sp³): Multiple bands below 3000 cm⁻¹ (~2850-2960 cm⁻¹).
-
C-H Stretch (sp²): Bands above 3000 cm⁻¹ (~3010-3080 cm⁻¹).
-
C=C Stretch (Aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: A medium absorption in the 1250-1020 cm⁻¹ range for the aliphatic C-N bond and a stronger band in the 1335-1250 cm⁻¹ range for the aromatic C-N system.[5]
-
C-O Stretch (Aromatic Ether): Strong bands in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
Mass Spectrometry
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
-
Fragmentation: A prominent fragment is expected from the benzylic cleavage, resulting in the formation of the 2,3-dimethoxybenzyl cation or the cyclopentylaminomethyl radical.
Safety and Handling
-
General Precautions: Handle Cyclopentyl-(2,3-dimethoxy-benzyl)-amine in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemically resistant gloves.
-
Toxicity: While specific toxicity data is unavailable, related amines can be corrosive and may cause skin and eye irritation.[6] Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
-
In case of exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes.
-
Skin: Wash affected area with soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Seek immediate medical attention.
-
Potential Applications in Drug Development
The structural motifs within Cyclopentyl-(2,3-dimethoxy-benzyl)-amine are found in various biologically active molecules. The cyclopentyl group can enhance binding to hydrophobic pockets in proteins, while the substituted benzylamine core is a common feature in compounds targeting receptors and enzymes. The 2,3-dimethoxy substitution can modulate the molecule's ADME (absorption, distribution, metabolism, and excretion) properties and its interaction with specific biological targets. This scaffold could be explored for its potential in areas such as neuroscience, oncology, and infectious diseases. The development of related compounds containing carbocyclic moieties like cyclopropane has shown promise in various therapeutic areas.[7]
Conclusion
This technical guide provides a foundational understanding of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine for researchers in the chemical and pharmaceutical sciences. By leveraging data from analogous structures, a robust profile of its physicochemical properties, a reliable synthetic route, and expected characterization data have been presented. This information serves as a valuable starting point for the synthesis, characterization, and further investigation of this compound and its derivatives in drug discovery and development programs.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2906, Cyclopentylamine. [Link]
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Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 4715568, N-benzylcyclopentanamine. [Link]
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University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]
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